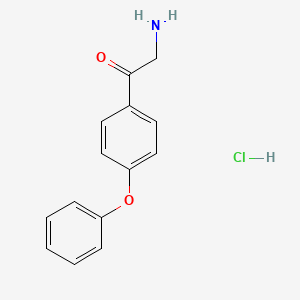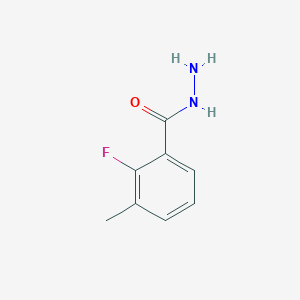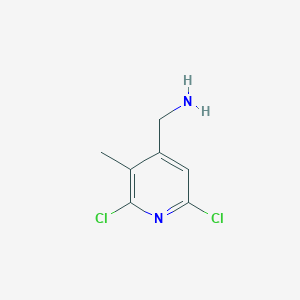
N-Hydroxy-3-isopropylisonicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-isopropylisonicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method includes the use of imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the rapid preparation of amidoximes, including this compound, with reaction times ranging from 5 to 15 minutes and yields between 65% and 81% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-isopropylisonicotinimidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-isopropylisonicotinimidamide involves its interaction with molecular targets through hydrogen bonding and metal chelation. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Hydroxy-3-isopropylisonicotinimidamide include:
- N-Hydroxysuccinimide
- N-Hydroxyphthalimide
- N-Hydroxybenzotriazole
Uniqueness
This compound is unique due to its specific structural features, such as the isopropyl group and the isonicotinimidamide backbone, which confer distinct chemical reactivity and biological activity compared to other N-hydroxy compounds .
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N'-hydroxy-3-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-11-4-3-7(8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
YHRMIHPCFTVTNA-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=C(C=CN=C1)/C(=N/O)/N |
Kanonische SMILES |
CC(C)C1=C(C=CN=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)





![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)


